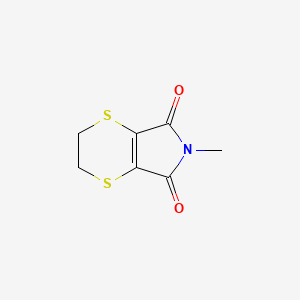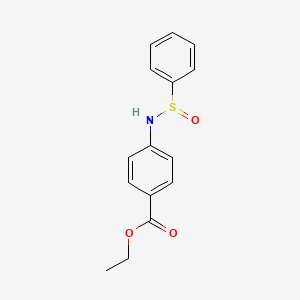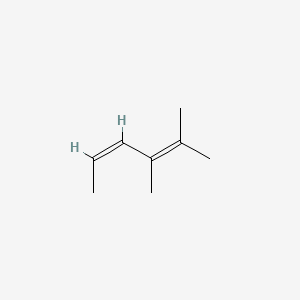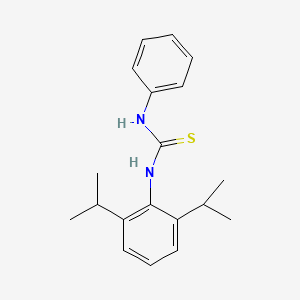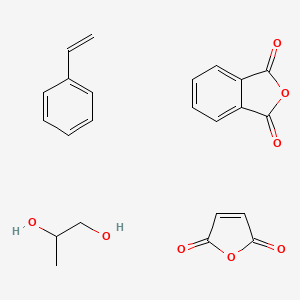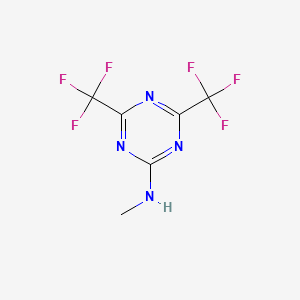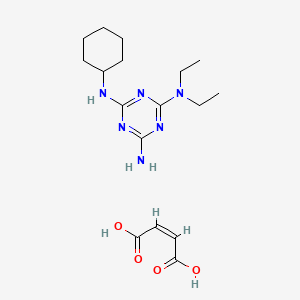
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and a triazine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. The initial step often includes the preparation of (Z)-but-2-enedioic acid through the isomerization of maleic acid. This is followed by the synthesis of the triazine derivative through a series of nucleophilic substitution reactions involving cyclohexylamine and diethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its effects on different biological targets and its potential use in treating various diseases.
Industry
In industry, this compound can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in various industrial applications, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives and (Z)-but-2-enedioic acid derivatives. These compounds share structural similarities but may have different chemical and biological properties.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine lies in its combined structure, which allows it to exhibit properties of both (Z)-but-2-enedioic acid and triazine derivatives
Propiedades
Número CAS |
26733-50-6 |
|---|---|
Fórmula molecular |
C17H28N6O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C13H24N6.C4H4O4/c1-3-19(4-2)13-17-11(14)16-12(18-13)15-10-8-6-5-7-9-10;5-3(6)1-2-4(7)8/h10H,3-9H2,1-2H3,(H3,14,15,16,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
FWOPYBGCSPLTQC-BTJKTKAUSA-N |
SMILES isomérico |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)N.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)
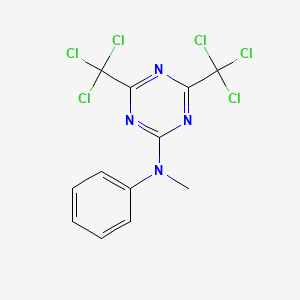
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
